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Compound of Interest

Compound Name:
2,2',3,4,5,6-Hexabromodiphenyl

ether

CAS No.: 446254-98-4

Cat. No.: B3061089

Get Quote

Precise identification is critical in environmental toxicology to distinguish BDE-143 from its

structural isomers (e.g., BDE-153, BDE-154).

Table 1: Chemical Identity & Properties
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Parameter Specification

IUPAC Name 2,2',3,4,5,6-Hexabromodiphenyl ether

Common Name BDE-143 (PBDE-143)

CAS Registry Number 446254-99-5

Molecular Formula C₁₂H₄Br₆O

Molecular Weight 643.58 g/mol

Structure Description

Asymmetric substitution: Ring A is fully

substituted (pentabromo); Ring B is mono-

substituted at the ortho (2') position.

Log Kow (Octanol-Water) ~7.6 – 8.1 (Highly Lipophilic)

Physical State
Solid, off-white crystalline powder (Standard

purity >98%)

Structural Causality: The 2,2',3,4,5,6-substitution pattern creates significant steric hindrance

around the ether bridge due to the ortho bromines (positions 2, 6, and 2'). This steric bulk

inhibits free rotation, influencing the molecule's binding affinity to transport proteins like

Transthyretin (TTR) and its resistance to enzymatic degradation.

Part 2: Analytical Methodologies (GC-HRMS)
Quantification of BDE-143 in biological matrices (serum, tissue) requires high-resolution mass

spectrometry (HRMS) to resolve it from interfering congeners and background noise. The gold

standard protocol is EPA Method 1614A.

Sample Preparation
Extraction: Soxhlet extraction (sediment/tissue) or Liquid-Liquid Extraction (serum) using

dichloromethane (DCM) or hexane.

Cleanup: Multi-step column chromatography is mandatory to remove lipids and

interferences.
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Acid Silica: Removes oxidizable lipids.

Alumina: Separates PBDEs from other halogenated compounds (e.g., PCBs).

Self-Validating Step: Spike samples with isotopically labeled internal standards (

C

-BDE-139 or

C

-BDE-153) prior to extraction. Recovery must be 25–150% to validate the extraction
efficiency.

Instrumental Analysis (GC-HRMS)
Column: DB-5HT or equivalent (15m or 30m). Shorter columns (15m) are preferred for

higher brominated BDEs to reduce thermal degradation.

Injection: Splitless or On-column (to prevent discrimination against high-boiling hexa-BDEs).

Mass Spectrometry: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI).

EI Mode: Monitor molecular ion clusters

and

.

ECNI Mode: Monitor bromine ions

(m/z 79, 81) for maximum sensitivity, though this loses structural specificity compared to
EI.

Table 2: Key Diagnostic Ions (EI Mode)
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Ion Identity m/z (Target) m/z (Qualifier) Rationale

Molecular Ion (

)
643.5 645.5

Primary quantification

cluster for Hexa-

BDEs.

Fragment (

)
483.7 485.7

Confirmation ion

formed by loss of Br

.

Part 3: ADME & Metabolic Pathways
Understanding the metabolic fate of BDE-143 is crucial for interpreting toxicity data. It acts both

as a parent compound and a metabolite.[1][2]

Reductive Debromination (The Source Pathway)
BDE-143 is primarily formed in vivo and in the environment via the reductive debromination of

DecaBDE (BDE-209). Anaerobic bacteria and hepatic enzymes remove bromine atoms from

the highly substituted BDE-209 ring.

Pathway: BDE-209

OctaBDEs

HeptaBDEs

BDE-143 (Hexa).

Significance: This converts a bulky, less bioavailable molecule (BDE-209) into a more

bioaccumulative and toxic congener (BDE-143).

Oxidative Metabolism (The Clearance Pathway)
Cytochrome P450 enzymes (specifically CYP2B6 and CYP3A4) metabolize BDE-143 into

hydroxylated metabolites (OH-BDEs).

Mechanism: Insertion of an oxygen atom, typically at a meta or para position on the less

substituted ring (Ring B).
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Toxicity Amplification: OH-BDEs often exhibit 10–100x higher affinity for thyroid receptors

and TTR than the parent BDE-143, acting as potent endocrine disruptors.

Visualizing the Pathway
The following diagram maps the formation of BDE-143 from DecaBDE and its subsequent

activation to toxic metabolites.
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Figure 1: Metabolic pathway showing BDE-143 as a central node between DecaBDE

degradation and bioactivation to endocrine-disrupting hydroxylated metabolites.
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Part 4: Toxicological Mechanisms
For drug development professionals, BDE-143 serves as a model for halogenated aromatic

toxicity.

Endocrine Disruption (Thyroid Axis)
BDE-143 and its OH-metabolites structurally mimic Thyroxine (T4).

Mechanism: They bind competitively to Transthyretin (TTR), a thyroid hormone transport

protein.

Outcome: Displacement of T4 leads to reduced circulating T4 levels (hypothyroxinemia) and

potential neurodevelopmental deficits.

Causality: The hydroxyl group on the metabolite (OH-BDE) increases acidity and hydrogen

bonding capability, mimicking the phenolic hydroxyl of T4.

Nuclear Receptor Signaling
Hexa-BDEs are agonists for xenobiotic nuclear receptors.

Pregnane X Receptor (PXR): Activation induces CYP3A4 expression, potentially altering the

metabolism of co-administered drugs (Drug-Drug Interactions).

Aryl Hydrocarbon Receptor (AhR): While less potent than dioxins, PBDEs can weakly

activate AhR, contributing to immunotoxicity.

Neurotoxicity
Accumulation in lipid-rich brain tissue disrupts intracellular calcium signaling (

homeostasis) and protein kinase C (PKC) translocation, leading to oxidative stress and
neuronal apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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